molecular formula C10H12N4O3 B11474881 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole

5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole

Cat. No.: B11474881
M. Wt: 236.23 g/mol
InChI Key: JFUPSNOWOQKVOO-UHFFFAOYSA-N
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Description

5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is usually catalyzed by copper(I) ions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Chemical Reactions Analysis

5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:

Scientific Research Applications

5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar compounds to 5-ethoxy-1-(4-nitrophenyl)-4,5-dihydro-1H-1,2,3-triazole include other triazole derivatives such as:

This compound is unique due to the presence of both the ethoxy and nitrophenyl groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

5-ethoxy-1-(4-nitrophenyl)-4,5-dihydrotriazole

InChI

InChI=1S/C10H12N4O3/c1-2-17-10-7-11-12-13(10)8-3-5-9(6-4-8)14(15)16/h3-6,10H,2,7H2,1H3

InChI Key

JFUPSNOWOQKVOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1CN=NN1C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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